2-Ethyl-4-(trifluoromethyl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10F3N |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
2-ethyl-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H10F3N/c1-2-8-7-10(12(13,14)15)9-5-3-4-6-11(9)16-8/h3-7H,2H2,1H3 |
InChI Key |
SGRWPHBFNOVHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 4 Trifluoromethyl Quinoline and Analogous Structures
Strategies for Quinoline (B57606) Ring System Construction
The formation of the bicyclic quinoline core is a foundational step in the synthesis of 2-Ethyl-4-(trifluoromethyl)quinoline and its analogs. Modern organic synthesis has produced a variety of powerful techniques to achieve this, moving beyond classical methods to include oxidative reactions, direct C-H bond functionalization, and photochemical pathways.
Oxidative Annulation and Cyclization Approaches
Oxidative annulation strategies have emerged as efficient methods for constructing quinoline rings by forming C-C or C-N bonds through an oxidative process. These reactions often utilize transition metal catalysts or chemical oxidants to facilitate the cyclization and subsequent aromatization.
One notable approach involves the intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines, which can be catalyzed by cuprous iodide to yield 2-trifluoromethylquinolines. mdpi.com Another strategy employs chloranil, a recyclable oxidant, to promote the oxidative annulation of o-allylanilines, providing a direct route to 2,4-diarylquinolines. organic-chemistry.org This method can be extended to a one-pot reaction starting from readily available anilines and 1,3-diarylpropenes. organic-chemistry.org While not a direct synthesis of quinolines, an analogous iodine/potassium iodide (I2/KI)-promoted system has been described for the oxidative C(sp³)–C(sp²) bond formation to create trifluoromethylated quinazolines, highlighting the utility of metal-free oxidative coupling in synthesizing related N-heterocycles. researchgate.netproquest.com
Table 1: Examples of Oxidative Annulation and Cyclization Reactions
| Starting Material | Catalyst/Oxidant | Product Type | Reference |
|---|---|---|---|
| N-(2-alkenylaryl) enamines | Cuprous Iodide (CuI) | 2-Trifluoromethylquinolines | mdpi.com |
| o-Allylanilines | Chloranil | 2,4-Diarylquinolines | organic-chemistry.org |
C-H Bond Activation and Functionalization in Quinoline Synthesis
Direct C-H bond activation has become a transformative strategy in modern synthetic chemistry, allowing for the functionalization of the quinoline ring with high precision and atom economy. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more direct and efficient pathway to substituted quinolines. mdpi.com
Transition metals such as palladium, rhodium, and copper are commonly employed to catalyze these reactions, enabling the regioselective introduction of aryl, alkyl, and other functional groups at various positions of the quinoline core. nih.gov For instance, palladium-catalyzed C-H activation can be used for the C2-arylation of quinoline N-oxides. nih.gov The mechanism often involves the coordination of the metal to the quinoline nitrogen, followed by a concerted metalation-deprotonation step to form a key organometallic intermediate. mdpi.com Researchers have developed methods for the selective functionalization of nearly every position on the quinoline ring, significantly expanding the chemical space available for drug discovery and materials science. rsc.orgresearchgate.net
Table 2: Selected C-H Activation Strategies for Quinoline Functionalization
| Position | Metal Catalyst | Reaction Type | Reference |
|---|---|---|---|
| C2 | Palladium (Pd) | Heteroarylation with indoles | mdpi.com |
| C2 | Rhodium (Rh) | Arylation with unactivated arenes | nih.gov |
| C8 | Rhodium (Rh) | Allylation using vinylcyclopropanes | rsc.org |
Dehydration Coupling and Condensation Reactions
Classical named reactions that involve condensation and subsequent dehydration (cyclization) remain fundamental and widely used strategies for quinoline synthesis. iipseries.orgdu.edu.eg These methods typically involve the reaction of anilines or related precursors with dicarbonyl compounds, α,β-unsaturated carbonyls, or β-ketoesters. jptcp.comresearchgate.net
Key examples relevant to the synthesis of trifluoromethylated quinolines include:
Friedländer Annulation : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. nih.gov Proline potassium salt has been shown to be an effective catalyst for the Friedländer annulation of 2-trifluoroacetyl anilines with carbonyl compounds to produce 4-trifluoromethyl-substituted quinolines in high yields under mild conditions. researchgate.net
Skraup-Doebner-Von Miller Synthesis : This method traditionally uses the reaction of anilines with α,β-unsaturated carbonyl compounds. jptcp.com A variation affording 2-trifluoromethyl quinolines involves the condensation of α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid. researchgate.net
Intramolecular Cyclization : A direct route to 4-(trifluoromethyl)quinolines involves the intramolecular cyclization of trifluoromethyl-substituted enamino ketones. This reaction is typically catalyzed by a strong acid like concentrated sulfuric acid, which promotes the electrophilic aromatic substitution and subsequent dehydration to form the quinoline ring. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org
Photochemical and Radical Cyclization Pathways
Modern synthetic chemistry has increasingly turned to photochemical and radical-mediated reactions to construct complex molecular architectures under mild conditions. These methods offer alternative pathways that can complement traditional thermal reactions.
Visible-light-induced radical cascades represent a powerful approach. For example, a trifluoromethylation/cyclization cascade has been developed for the synthesis of trifluoromethylated polycyclic quinazolinones and other aza-heterocycles. mdpi.com This reaction uses CF3Br as an inexpensive trifluoromethyl source and a photocatalyst, such as fac-Ir(ppy)3, which upon irradiation generates a trifluoromethyl radical. This radical adds to an alkene, initiating a cyclization cascade to form the heterocyclic product. mdpi.com Similarly, electrochemical methods can be employed for the cathodic reduction of reagents to generate trifluoromethyl radicals, which then participate in cyclization reactions to form heterocycles like isoquinoline-1,3-diones and oxindoles. nih.gov These radical-based strategies provide a high degree of step-economy and often exhibit broad substrate tolerance. mdpi.com
Introduction of the Trifluoromethyl Moiety
The introduction of the trifluoromethyl group is a critical step that defines the target molecule's unique properties. This can be achieved either by direct trifluoromethylation of a pre-formed quinoline ring or, more commonly, by employing a building block that already contains the CF3 group.
Utilization of Trifluoromethyl Building Blocks
The strategy of using trifluoromethylated building blocks is a robust and widely adopted method for synthesizing CF3-containing heterocycles. rsc.org This approach involves incorporating a synthon that already possesses the trifluoromethyl group into the reaction sequence that constructs the quinoline ring. This ensures the unambiguous placement of the CF3 group in the final product.
A variety of trifluoromethylated synthons are available and have been successfully used in quinoline synthesis:
β-Trifluoromethyl α,β-Unsaturated Ketones : These are versatile building blocks that can react with anilines in condensation reactions, such as the Skraup-Doebner-Von Miller synthesis, to form 2-trifluoromethyl quinolines. researchgate.net
Trifluoromethyl-substituted Enamino Ketones : These precursors are readily prepared and undergo intramolecular cyclization in the presence of strong acid to yield 4-(trifluoromethyl)quinolines. beilstein-journals.orgbeilstein-journals.org
Acetylenic Iminium Salts : 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts have been used to prepare bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines through a twofold pyridoannelation sequence. ingentaconnect.com
Other Trifluoromethylated Reagents : A wide array of other building blocks, such as trifluoromethyl N-acylhydrazones and 2,2,2-trifluorodiazoethane, are employed in the synthesis of various trifluoromethylated heterocycles, demonstrating the broad applicability of this strategy. rsc.org
Table 3: Examples of Trifluoromethyl Building Blocks in Heterocycle Synthesis
| Building Block | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| β-Trifluoromethyl α,β-Unsaturated Ketones | Condensation with anilines | 2-Trifluoromethylquinolines | researchgate.net |
| 4-Methoxy-1,1,1-trifluoroalk-3-en-2-ones | Forms enamino ketones for cyclization | 4-(Trifluoromethyl)quinolines | beilstein-journals.orgbeilstein-journals.org |
| 1-CF3-prop-2-yne 1-iminium triflate salts | Pyridoannelation | Bis(trifluoromethyl)-quinolinoquinolines | ingentaconnect.com |
Direct Trifluoromethylation Methodologies
Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-formed quinoline ring through the activation of a C-H bond. These methods are advantageous as they often shorten synthetic sequences. Various strategies have been developed, utilizing different trifluoromethylating agents and reaction conditions.
Recent advancements have explored the use of trifluoromethylating reagents in conjunction with metal catalysts or photoredox systems. For instance, bismuth-catalyzed C-H trifluoromethylation of heteroarenes using triflyl chloride (CF3SO2Cl) under light irradiation has been reported. researchgate.net Another approach involves the use of α-CF3 alkenes as trifluoromethylating reagents, although this has been less explored than their use in constructing gem-difluoroalkene scaffolds. researchgate.net While many methods have been developed for various N-heterocycles, achieving direct trifluoromethylation at the C-4 position of a quinoline ring remains a specific challenge that often depends on the electronic properties of the substrate and the chosen methodology.
Table 1: Examples of Reagents for Direct Trifluoromethylation
| Reagent Class | Specific Example(s) | Typical Conditions |
|---|---|---|
| Sulfonyl-based | Triflyl chloride (CF3SO2Cl) | Bismuth catalyst, light irradiation researchgate.net |
| Iodine(III)-based | Togni's reagents | Metal catalysis or radical initiation |
| Sulfoximine-based | Yagupolskii-Umemoto reagents | Often used for nucleophilic trifluoromethylation |
Regioselective Introduction of Fluorine-Containing Groups
Achieving regioselectivity—the control of substituent placement at a specific position—is paramount in the synthesis of complex molecules like this compound. The electronic nature of the quinoline ring, which is an electron-deficient system, inherently influences the position of substitution. nih.gov
For quinolines, direct functionalization of the C-2 and C-4 positions has been well-documented, while other positions have historically been less accessible. nih.gov The introduction of fluorine-containing groups is often governed by the mechanism of the reaction. For instance, radical or nucleophilic aromatic substitution reactions on the quinoline core often favor the C-2 and C-4 positions due to the electronic influence of the ring nitrogen.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for site-selective functionalization. nih.govmdpi.com By using directing groups or carefully selecting ligands and metal catalysts, it is possible to steer the functionalization to positions that are not electronically favored. While extensive research has focused on positions C-2, C-3, C-5, and C-8, the regioselective functionalization of the C-4 position with a trifluoromethyl group often relies on building the ring from pre-functionalized precursors or exploiting the inherent reactivity of the quinoline N-oxide counterpart. mdpi.com
Integration of the Ethyl Substituent and Related Alkyl Moieties
The introduction of alkyl groups, such as the ethyl group at the C-2 position, can be accomplished either during the construction of the quinoline skeleton or by post-synthesis modification of the heterocyclic core.
Several classic named reactions for quinoline synthesis allow for the incorporation of alkyl substituents from the outset. These methods typically involve the condensation of anilines with carbonyl compounds.
Doebner-von Miller Reaction : This method uses anilines and α,β-unsaturated carbonyl compounds. By selecting an appropriate unsaturated ketone, a 2-alkylquinoline can be formed. wikipedia.org
Combes Quinoline Synthesis : This reaction involves the condensation of anilines with β-diketones under acidic conditions, providing a route to substituted quinolines. wikipedia.org
Friedländer Synthesis : This is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing an α-methylene group, such as a ketone. Using a ketone like 2-butanone (B6335102) can lead to the formation of a 2-ethylquinoline (B167955) derivative. pharmaguideline.com
These methods are powerful for creating the basic quinoline structure with desired substitution patterns, although they may lack the functional group tolerance of more modern cross-coupling reactions.
For the specific introduction of an alkyl chain onto a pre-existing quinoline ring, direct C-H activation and cross-coupling reactions are the preferred modern strategies. The C-2 position is particularly amenable to such modifications due to the adjacent nitrogen atom, which can act as a directing group and increases the acidity of the C2-H bond. nih.gov
A notable example is the Rh(I)-catalyzed ortho-alkylation of quinolines with olefins via C-H bond activation. nih.gov This method allows for the direct coupling of quinoline with an alkene, such as ethylene, to introduce an ethyl group at the C-2 position. The reaction is efficient and demonstrates the power of transition metal catalysis for precise functionalization. nih.gov Other approaches include iron-catalyzed cross-coupling of heterocyclic tosylates with alkyl Grignard reagents and copper-catalyzed transformations of quinoline N-oxides. organic-chemistry.org
Table 2: Comparison of C2-Alkylation Methodologies
| Method | Reagents/Catalyst | Position | Key Features |
|---|---|---|---|
| Rh-Catalyzed C-H Activation | [RhCl(coe)2]2, PCy3, Olefin | C2 | Direct functionalization of C-H bond; high atom economy. nih.gov |
| Fe-Catalyzed Cross-Coupling | 2-Tosyl-quinoline, Alkyl-MgBr, Fe-catalyst | C2 | Utilizes a pre-functionalized quinoline. organic-chemistry.org |
| Cu-Catalyzed N-Oxide Alkylation | Quinoline N-oxide, Alkylating agent, Cu-catalyst | C2 | N-oxide activation strategy. organic-chemistry.org |
Mechanistic Investigations of Reaction Pathways
Understanding the underlying mechanisms of complex synthetic transformations is crucial for optimizing reaction conditions and extending their scope. Cascade and domino reactions, which involve multiple bond-forming events in a single pot without isolating intermediates, are particularly elegant and efficient strategies for constructing complex heterocyclic systems like quinolines. mdpi.com
Cascade (or domino) reactions streamline synthesis by combining several transformations into one seamless operation. nih.gov In the context of quinoline synthesis, these reactions often involve a sequence of events such as condensation, cyclization, and aromatization.
One example is the synthesis of functionalized quinolines from Morita–Baylis–Hillman acetates and active methylene (B1212753) compounds. mdpi.com The proposed mechanism begins with an S_N2'-type displacement, followed by an intramolecular S_NAr reaction to close the ring. The process is a domino reaction because the initial product of the first reaction becomes the substrate for the second, leading to the rapid construction of the quinoline core. mdpi.com
Another strategy involves transition-metal-promoted cascade sequences. For instance, a cascade process involving a C-H activation/C-H activation/reductive elimination sequence has been proposed for quinoline synthesis. researchgate.net Such mechanisms highlight the power of transition metals to orchestrate complex bond formations in a controlled manner. One-pot reactions, such as the synthesis of quinolines from acetophenones and anthranils, proceed through an in situ generation of an α,β-unsaturated ketone, followed by an aza-Michael addition and subsequent annulation, demonstrating a cascade of reactions leading to the final product. organic-chemistry.org These intricate pathways showcase the efficiency and elegance of modern synthetic organic chemistry in building complex molecular architectures.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Triflyl chloride |
| 2-butanone |
Identification and Reactivity of Key Intermediates
The synthesis of this compound relies on the formation and subsequent reaction of several key intermediates, the nature of which is dictated by the chosen synthetic route. Classical methods such as the Friedländer annulation and Conrad-Limpach-Knorr synthesis, when adapted for fluorinated substrates, proceed through distinct intermediate species.
In a Friedländer-type synthesis, a critical intermediate is the enamine or enolate formed from 1-(2-aminophenyl)-2,2,2-trifluoroethan-1-one. The reactivity of this intermediate is paramount; the electron-withdrawing nature of the trifluoromethyl group at the α-position influences the nucleophilicity of the enamine and the subsequent cyclization step. The reaction with propanal (to introduce the 2-ethyl group) can proceed through two plausible mechanistic pathways. One involves an initial aldol (B89426) addition of the ketone to form an aldol adduct, which then dehydrates and cyclizes via imine formation. An alternative pathway begins with the formation of a Schiff base between the aminoketone and propanal, followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline ring.
Another significant class of intermediates arises from the reaction of anilines with β-ketoesters containing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate. This reaction can lead to two isomeric intermediates depending on the reaction conditions: ethyl 3-(arylamino)-4,4,4-trifluorobut-2-enoate (a β-enamino ester) and N-aryl-4,4,4-trifluoro-3-oxobutanamide. The former is a key intermediate in the Conrad-Limpach synthesis, leading to 4-hydroxy-2-(trifluoromethyl)quinolines after thermal cyclization. The latter, favored at higher temperatures (Knorr synthesis), cyclizes to form 2-hydroxy-4-(trifluoromethyl)quinolines. The reactivity of these intermediates is highly dependent on temperature and catalysis, allowing for selective synthesis of different quinoline isomers.
More contemporary synthetic strategies involve radical intermediates. For instance, the trifluoromethyl radical (•CF3), often generated from reagents like Togni's reagent or via photoredox catalysis, can react with suitable precursors. When enamines are used as substrates, the addition of the trifluoromethyl radical leads to a carbon-centered radical intermediate. This intermediate can then undergo further reactions, including cyclization, to form the quinoline scaffold. Similarly, the reaction of •CF3 with vinyl isocyanides can generate an imidoyl radical intermediate, which subsequently cyclizes to form the quinoline ring. The identification of these transient radical species is often achieved through mechanistic studies, including the use of radical traps and spectroscopic techniques.
The table below summarizes key intermediates in the synthesis of trifluoromethyl-substituted quinolines.
| Intermediate Type | Precursors | Subsequent Reaction | Resulting Quinoline |
| Enamine/Enolate of 2-aminoaryl trifluoromethyl ketone | 1-(2-Aminophenyl)-2,2,2-trifluoroethan-1-one, Propanal | Intramolecular condensation | This compound |
| β-Enamino ester | Aniline, Ethyl 4,4,4-trifluoroacetoacetate | Thermal cyclization | 4-Hydroxy-2-(trifluoromethyl)quinoline |
| N-Aryl-3-oxobutanamide | Aniline, Ethyl 4,4,4-trifluoroacetoacetate | Thermal cyclization (higher temp.) | 2-Hydroxy-4-(trifluoromethyl)quinoline |
| Carbon-centered radical | Enamine, Trifluoromethyl radical source | Intramolecular cyclization | Trifluoromethyl-substituted quinoline |
| Imidoyl radical | Vinyl isocyanide, Trifluoromethyl radical source | Intramolecular cyclization | Trifluoromethyl-substituted quinoline |
Studies on Metal-Catalyzed and Catalyst-Free Cyclization Mechanisms
The cyclization step in the synthesis of this compound and its analogs can be achieved through both metal-catalyzed and catalyst-free pathways, with the mechanism varying significantly between the two approaches.
Metal-Catalyzed Cyclization:
Metal catalysts, particularly Lewis acids, are frequently employed to facilitate the cyclization in Friedländer-type syntheses. Catalysts such as tin(IV) chloride, scandium(III) triflate, and neodymium(III) nitrate (B79036) hexahydrate have been shown to be effective. The mechanism of action for these catalysts involves the coordination of the metal ion to the carbonyl oxygen of the ketone, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the initial condensation reaction with the amine. In the subsequent cyclization step, the Lewis acid can activate the system towards intramolecular electrophilic attack on the aromatic ring, thereby promoting the formation of the quinoline nucleus under milder conditions than those required for the uncatalyzed thermal reaction. For instance, proline potassium salt has been successfully used to catalyze the Friedländer annulation for the synthesis of 4-trifluoromethyl-substituted quinolines from 2-trifluoroacetyl anilines.
Transition metal-catalyzed reactions represent another important class of cyclization mechanisms. For example, copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines provides an efficient route to trifluoromethylquinolines. The mechanism is thought to involve the coordination of the copper catalyst to the enamine, followed by an oxidative cyclization process. Radical-triggered cyclizations of o-alkenyl aromatic isocyanides can be catalyzed by copper or visible-light photoredox catalysts to afford trifluoromethyl-containing quinolines. acs.org
Catalyst-Free Cyclization:
Catalyst-free cyclization reactions are typically achieved under thermal conditions, often requiring high temperatures. In the Conrad-Limpach synthesis, the cyclization of the intermediate ethyl 3-(arylamino)-4,4,4-trifluorobut-2-enoate to the corresponding 4-hydroxyquinoline (B1666331) is a thermally induced intramolecular electrophilic aromatic substitution. The reaction proceeds via an electrocyclic ring-closing mechanism, which necessitates significant thermal energy to overcome the activation barrier.
Recent advancements have focused on developing catalyst-free methods that proceed under milder conditions. For example, the reaction of quinolines with aryltrifluoroacetylacetylenes can proceed without a metal catalyst or solvent to form functionalized oxazinoquinolines. wikipedia.org This reaction is initiated by the formation of a zwitterionic intermediate, which then triggers a multistep domino reaction. Additionally, catalyst-free Friedländer reactions have been successfully conducted in water, leveraging the unique properties of the solvent to promote the reaction. nih.gov A proposed mechanism involves the formation of hydroxide (B78521) ions in water, which can facilitate the necessary proton transfer steps and promote the condensation and cyclization reactions through hydrogen bonding and nucleophilic attack. nih.gov Furthermore, some trifluoromethylation/cyclization reactions using Togni's reagent can proceed without an external catalyst, where the amide group of the reactant itself is proposed to promote the generation of the trifluoromethyl radical. nih.gov
The table below compares the key features of metal-catalyzed and catalyst-free cyclization mechanisms.
| Feature | Metal-Catalyzed Cyclization | Catalyst-Free Cyclization |
| Activation | Lewis acid coordination to carbonyl; transition metal coordination to enamine. | Thermal energy; solvent effects (e.g., in water); intramolecular catalysis. |
| Reaction Conditions | Generally milder temperatures and shorter reaction times. | Often requires high temperatures; can be achieved under milder conditions in specific cases (e.g., in water). |
| Mechanism | Electrophilic aromatic substitution enhanced by Lewis acids; oxidative cyclization; radical cyclization. | Thermally induced electrocyclization; zwitterionic intermediate-triggered domino reaction. |
| Examples | Sc(OTf)3, Nd(NO3)3·6H2O, CuCl2, Proline potassium salt. | Thermal heating; reactions in water; reactions with highly reactive substrates. |
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for this compound has increasingly incorporated principles of green chemistry to enhance efficiency, reduce environmental impact, and improve safety. Key areas of focus include the use of microwave-assisted synthesis, solvent-free and mild reaction conditions, and the development of reusable catalysts.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in the synthesis of quinoline derivatives, offering significant advantages over conventional heating methods. ijsat.org The rapid and uniform heating provided by microwaves can dramatically reduce reaction times, often from hours to minutes, while also improving product yields. nih.govbenthamdirect.com
In the context of the Friedländer synthesis, a common route to substituted quinolines, microwave assistance has been shown to be highly effective. nih.govnih.govmdpi.comresearchgate.net For example, the condensation of 2-aminophenyl ketones with various ketones can be efficiently achieved under microwave irradiation, often using neat acetic acid as both a solvent and a catalyst. nih.gov This approach eliminates the need for harsh acids and long reaction times associated with traditional methods. nih.gov Similarly, the Combes synthesis of quinolines has been successfully performed under solvent-free conditions using a solid acid catalyst and microwave irradiation, leading to high yields in short reaction times.
While specific microwave-assisted protocols for this compound are not extensively detailed in the reviewed literature, the general applicability of this technology to the synthesis of quinoline scaffolds, including those with fluorine-containing substituents, is well-established. The principles demonstrated in the microwave-assisted Friedländer and Combes syntheses are directly transferable to the synthesis of the target compound.
The table below illustrates the typical improvements observed when using microwave-assisted synthesis for quinoline formation compared to conventional heating.
| Reaction Type | Conventional Heating Conditions | Microwave-Assisted Conditions | Key Advantages |
| Friedländer Synthesis | Reflux in organic solvent with acid catalyst, several hours to days | Neat acetic acid, 160 °C, 5 minutes | Rapid reaction, high yield, simplified work-up |
| Combes Synthesis | Organic solvent (e.g., xylene), H2SO4 catalyst, prolonged heating | Solvent-free, solid acid catalyst, 1.5 minutes | Environmentally friendly, short reaction time, high yield |
| Doebner-von Miller Synthesis | Acid catalysis, often with toxic reagents and harsh conditions | Brønsted acidic ionic liquids, microwave heating | Greener reaction, improved efficiency |
Solvent-Free and Mild Reaction Conditions
The move towards solvent-free and mild reaction conditions is another cornerstone of green chemistry applied to quinoline synthesis. Eliminating organic solvents reduces waste, minimizes environmental pollution, and can simplify product purification.
Solvent-free conditions are often employed in conjunction with microwave irradiation. For instance, the [Bmim]HSO4-catalyzed Friedländer synthesis of quinolines has been successfully carried out under solvent-free microwave conditions, affording a diverse range of derivatives in high yields. benthamdirect.com Similarly, the Combes synthesis has been efficiently conducted under solvent-free conditions using a reusable acidic resin as a catalyst.
The use of water as a reaction medium represents an environmentally benign alternative to organic solvents. Catalyst-free Friedländer reactions have been reported to proceed efficiently in water at moderate temperatures (e.g., 70°C), highlighting the potential for developing greener synthetic protocols. nih.gov
Mild reaction conditions also encompass the use of less hazardous reagents and catalysts. For example, molecular iodine has been used as a highly efficient and mild catalyst for the Friedländer annulation. The development of such methods reduces the risks associated with strong acids or bases and toxic metal catalysts often used in traditional quinoline syntheses.
Development and Application of Reusable Catalysts
Solid acid catalysts, such as Nafion NR50 (a sulfonic acid-functionalized polymer), have been successfully used in the Friedländer synthesis of quinolines under microwave conditions. mdpi.com These catalysts can be easily recovered and reused, making the process more economical and environmentally friendly. Similarly, acidic resins like NKC-9 have been employed as reusable catalysts in the Combes synthesis.
Ionic liquids, particularly those with catalytic properties like [Bmim]HSO4, can also serve as reusable reaction media and catalysts. benthamdirect.com Their low volatility and thermal stability make them suitable for microwave-assisted reactions, and they can often be recycled for multiple reaction runs.
The application of these green chemistry principles to the synthesis of this compound holds significant promise for developing more sustainable and efficient manufacturing processes for this important chemical compound.
Chemical Reactivity and Transformations of 2 Ethyl 4 Trifluoromethyl Quinoline Derivatives
Electrophilic and Nucleophilic Substitution Reactions
The substitution reactions of 2-Ethyl-4-(trifluoromethyl)quinoline are heavily influenced by the electronic properties of its substituents and the quinoline (B57606) core.
Reactivity at the Quinoline Aromatic Core
The quinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. In electrophilic aromatic substitution, the benzene portion (carbocyclic ring) is generally more reactive than the pyridine portion (heterocyclic ring), which is deactivated by the electronegative nitrogen atom. This deactivation is further intensified by the potent electron-withdrawing trifluoromethyl group at the 4-position. Consequently, electrophilic attack, such as nitration or halogenation, is expected to occur preferentially on the benzene ring at positions 5, 6, 7, or 8.
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. The trifluoromethyl group at C4 significantly enhances the electrophilicity of this position, making it highly susceptible to attack by nucleophiles, especially if a good leaving group is present. For instance, derivatives such as 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate readily undergo nucleophilic substitution where the chlorine at the C4 position is displaced. cymitquimica.com The presence of a halogen at the 4-position of the quinoline ring makes it a key intermediate for introducing various functionalities through nucleophilic substitution reactions. mdpi.commdpi.com Theoretical studies on similar heterocyclic systems, like 2,4-dichloroquinazoline, have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov This principle supports the observed regioselectivity in nucleophilic substitutions on 4-substituted quinolines.
| Reaction Type | Favored Ring | Key Positions | Influence of Substituents |
|---|---|---|---|
| Electrophilic Substitution | Benzene Ring | 5, 6, 7, 8 | The pyridine ring is deactivated by the nitrogen and the C4-CF3 group. |
| Nucleophilic Substitution | Pyridine Ring | 2, 4 | The C4 position is strongly activated by the adjacent nitrogen and the C4-CF3 group. |
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is known for its exceptional chemical stability due to the high strength of the carbon-fluorine bonds. researchgate.net It is generally inert to many common reaction conditions. However, transformations are not impossible. While direct nucleophilic or electrophilic attack on the CF3 group is rare, it can undergo reaction under specific and often harsh conditions. For instance, in some contexts, nucleophilic 1,4-addition reactions can occur on systems activated by a trifluoromethyl group, leading to the formation of new C-C bonds adjacent to the fluorinated moiety, although the CF3 group itself remains intact. nih.gov The primary role of the trifluoromethyl group in the reactivity of this compound is as a powerful electron-withdrawing and activating group, rather than as a reactive site itself. cymitquimica.commdpi.com
Reactions of the Ethyl Side Chain
The ethyl group at the C2 position offers a site for reactions typical of alkylarenes. The benzylic protons on the methylene (B1212753) (-CH2-) group are activated by the adjacent quinoline ring, making them susceptible to both oxidation and free-radical substitution.
Potential reactions include:
Oxidation: The ethyl group can be oxidized to an acetyl group (-COCH3) using mild oxidizing agents, or further to a carboxylic acid group (-COOH) under more vigorous conditions (e.g., potassium permanganate).
Halogenation: Free-radical halogenation, for example using N-bromosuccinimide (NBS), would be expected to selectively introduce a halogen atom at the benzylic position, yielding 2-(1-haloethyl)-4-(trifluoromethyl)quinoline.
Oxidation and Reduction Chemistry
The quinoline system and its side chains can undergo a variety of oxidative and reductive transformations.
Oxidative Transformations of the Quinoline Nitrogen and Side Chains
The nitrogen atom in the quinoline ring is a site of basicity and can be oxidized. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of this compound N-oxide. Quinoline N-oxides are valuable synthetic intermediates that exhibit altered reactivity compared to the parent quinoline, often facilitating substitutions at the C2 and C4 positions. researchgate.net
As mentioned previously, the ethyl side chain is also prone to oxidation. The specific product depends on the choice of oxidizing agent and reaction conditions, with potential products being 2-acetyl-4-(trifluoromethyl)quinoline or 2-carboxy-4-(trifluoromethyl)quinoline.
Reductive Modifications of the Quinoline Ring
The quinoline ring can be selectively reduced, typically via catalytic hydrogenation. The heterocyclic pyridine ring is generally more susceptible to reduction than the carbocyclic benzene ring. Therefore, the reduction of this compound is expected to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative.
Modern catalytic systems have been developed for this transformation. For example, gold nanoparticles supported on TiO2 have been shown to effectively catalyze the reduction of various functionalized quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol. researchgate.net This method involves the stereoselective addition of two hydrides (from the hydrosilane) to the C2 and C4 positions and two protons (from ethanol) to the C3 and nitrogen atoms. researchgate.net Such reductions are a cornerstone in modifying the quinoline scaffold, leading to compounds with different conformational and biological properties.
| Reaction Type | Reactive Site | Typical Reagents | Product |
|---|---|---|---|
| Oxidation | Quinoline Nitrogen | m-CPBA | N-oxide derivative |
| Oxidation | Ethyl Side Chain | KMnO4, CrO3 | Acetyl or Carboxy derivative |
| Reduction | Pyridine Ring | H2/Catalyst, Au/TiO2 + Hydrosilane/Ethanol | 1,2,3,4-Tetrahydroquinoline derivative |
Annulation and Condensation Reactions in Derivative Synthesis
The synthesis of complex, fused heterocyclic systems from this compound relies heavily on annulation and condensation reactions. These strategic transformations allow for the construction of new rings onto the existing quinoline framework, leading to derivatives with potentially novel properties. The strong electron-withdrawing nature of the trifluoromethyl group at the C4-position significantly influences the reactivity of the quinoline core, activating it for certain nucleophilic additions and subsequent cyclization cascades. Key methodologies in this synthetic approach include Knoevenagel condensations, Michael additions, and various intramolecular ring-closing reactions, which serve as powerful tools for molecular elaboration.
Knoevenagel Condensation and Related Cyclizations
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. wikipedia.org This reaction is highly versatile in heterocyclic chemistry for extending a molecule's carbon framework and introducing functional groups that can participate in subsequent cyclization reactions. nih.govrsc.org
In the context of this compound, a Knoevenagel reaction can be envisioned by first functionalizing the core structure to introduce either a carbonyl group or an active methylene group. For instance, oxidation of the 2-ethyl group to an acetyl group would yield 2-acetyl-4-(trifluoromethyl)quinoline. This intermediate can then react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to form a vinyl-dinitrile or vinyl-cyanoacrylate derivative. The newly formed α,β-unsaturated system is a versatile precursor for further transformations, including cyclizations to build a new fused ring.
One synthetic strategy involves a tandem Friedländer annulation–Knoevenagel condensation, which has been successfully used to form 2-styryl quinolines. rsc.org A similar tandem approach could theoretically be applied, or a stepwise process could be employed where a pre-formed 2-formyl- or 2-acetyl-4-(trifluoromethyl)quinoline derivative undergoes condensation. The resulting product is primed for cyclization, where a suitably positioned nucleophile on the quinoline ring or the newly added fragment can attack the activated double bond or a nitrile group to form a new heterocyclic ring.
| Quinoline Precursor | Active Methylene Compound | Typical Catalyst | Intermediate Product | Potential Cyclized System |
|---|---|---|---|---|
| 2-Formyl-4-(trifluoromethyl)quinoline | Malononitrile | Piperidine/Acetic Acid | 2-(2,2-Dicyanovinyl)-4-(trifluoromethyl)quinoline | Pyrido[1,2-a]quinoline |
| 2-Acetyl-4-(trifluoromethyl)quinoline | Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-(4-(trifluoromethyl)quinolin-2-yl)but-2-enoate | Pyran-fused quinoline |
| 2-Formyl-4-(trifluoromethyl)quinoline | Meldrum's Acid | TiCl₄/Pyridine | 5-( (4-(trifluoromethyl)quinolin-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Dihydropyridine-fused quinoline |
Michael Addition Reactions and Subsequent Cyclizations
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). youtube.com This reaction is fundamental in organic synthesis for creating complex molecules, as it forms carbon-carbon or carbon-heteroatom bonds under relatively mild conditions. The presence of a trifluoromethyl group makes α,β-unsaturated systems exceptionally potent Michael acceptors, a principle that can be applied to derivatives of this compound. buchler-gmbh.com
A synthetic route could involve the preparation of a 2-vinyl-4-(trifluoromethyl)quinoline derivative, which would serve as an excellent Michael acceptor due to the electron-withdrawing power of the trifluoromethylated quinoline ring. Reaction with a wide range of Michael donors—such as stabilized enolates, amines, or thiols—would lead to a 1,4-adduct. nih.gov If the incoming nucleophile contains an additional functional group, this adduct can serve as a direct precursor for a subsequent intramolecular cyclization.
For example, a Michael addition of a β-ketoester to 2-vinyl-4-(trifluoromethyl)quinoline would yield a 1,5-dicarbonyl-type intermediate. This intermediate could then undergo an intramolecular condensation reaction (e.g., an aldol (B89426) or Claisen condensation) to forge a new six-membered ring, resulting in a benzo[c]quinolizine derivative. This tandem Michael addition-cyclization sequence is a powerful strategy for the rapid construction of polycyclic quinoline systems. researchgate.net
| Michael Acceptor (Quinoline Derivative) | Michael Donor (Nucleophile) | Base/Catalyst | Intermediate Adduct | Resulting Fused Ring System |
|---|---|---|---|---|
| 2-Vinyl-4-(trifluoromethyl)quinoline | Diethyl Malonate | Sodium Ethoxide | Diethyl 2-(2-(4-(trifluoromethyl)quinolin-2-yl)ethyl)malonate | Dihydrobenzo[c]quinolizine-dione |
| 2-(Acryloyl)-4-(trifluoromethyl)quinoline | Nitromethane | DBU | 2-(3-Nitropropanoyl)-4-(trifluoromethyl)quinoline | Pyrido[1,2-a]quinoline N-oxide |
| 2-Vinyl-4-(trifluoromethyl)quinoline | Ethyl Acetoacetate | Potassium Carbonate | Ethyl 2-acetyl-4-(4-(trifluoromethyl)quinolin-2-yl)butanoate | Cyclohexanone-fused quinoline |
Intramolecular Ring-Closing Reactions
Intramolecular ring-closing reactions are critical steps in the synthesis of fused heterocyclic systems, where a bifunctional linear precursor cyclizes to form a new ring. researchgate.net In the context of this compound derivatives, these reactions often follow a primary condensation or addition step that installs the necessary reactive groups. The success of these cyclizations depends on thermodynamic and kinetic factors, with the formation of stable 5- and 6-membered rings being particularly favorable.
A common strategy involves the functionalization of the 2-ethyl side chain to create a longer chain bearing a terminal electrophilic or nucleophilic site. For example, a precursor synthesized via a Michael addition might possess a terminal ester and an active methylene group. Under basic conditions, this can undergo an intramolecular Dieckmann condensation to form a new six-membered ring fused to the quinoline core.
Alternatively, radical cyclizations provide another powerful route. Research has shown that visible-light-induced radical trifluoromethylation of N-alkenyl benzimidazoles can trigger a subsequent intramolecular cyclization to form polycyclic aza-heterocycles. mdpi.com A similar strategy could be applied to a this compound derivative bearing an alkenyl side chain at the nitrogen atom (forming a quinolinium salt) or another position. The addition of a radical to the alkene could initiate a cyclization cascade, leading to complex fused structures. The bromination of certain quinoline alkaloids has also been shown to induce intramolecular cyclization, highlighting how activation of a side chain can lead to ring formation. nih.gov
| Linear Precursor (Quinoline Derivative) | Reaction Type | Reagents/Conditions | Fused Heterocyclic Product |
|---|---|---|---|
| Diethyl 2-(2-(4-(trifluoromethyl)quinolin-2-yl)ethyl)malonate | Dieckmann Condensation | NaH, Toluene, Reflux | Ethyl 3-oxo-2,3,4,6-tetrahydrobenzo[c]quinolizine-2-carboxylate |
| N-(pent-4-en-1-yl)-4-(trifluoromethyl)quinolinium bromide | Radical Cyclization | CF₃-source, Photocatalyst, Visible Light | Trifluoromethylated-pyrrolidino[1,2-a]quinolinium salt |
| 2-(5-Bromopentyl)-4-(trifluoromethyl)quinoline | Intramolecular Alkylation | LDA, THF, -78 °C | 1,2,3,4-Tetrahydropyrido[1,2-a]quinolin-5-ium salt |
Theoretical and Computational Investigations of 2 Ethyl 4 Trifluoromethyl Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational investigations into molecular systems. These methods, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. From this fundamental information, a wealth of properties can be derived, providing a detailed understanding of the molecule's behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com This method is particularly well-suited for studying the electronic properties of organic molecules like 2-Ethyl-4-(trifluoromethyl)quinoline. DFT calculations are instrumental in predicting geometries, vibrational frequencies, and a host of electronic and reactivity parameters. nih.govresearchgate.net
The electronic structure of a molecule is intricately linked to its chemical behavior. DFT is a highly effective theoretical approach for understanding the electronic structures and reactivity in molecular systems. nih.gov A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgscirp.org The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.
The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing trifluoromethyl group and the electron-donating ethyl group are expected to significantly influence the energies and distributions of the frontier orbitals.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Calculated using DFT
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: The values presented in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for similar quinoline (B57606) derivatives.
Global and local reactivity descriptors derived from DFT provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors help in understanding and predicting the behavior of molecules in chemical reactions. chemrxiv.orgchemrxiv.org
Local reactivity descriptors, on the other hand, identify the most reactive sites within a molecule. Fukui functions are a prominent example of local descriptors, indicating the propensity of a specific atomic site to undergo nucleophilic or electrophilic attack.
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.15 |
| Chemical Hardness (η) | 2.35 |
| Global Electrophilicity Index (ω) | 3.66 |
Note: The values in this table are for illustrative purposes and are derived from the hypothetical HOMO and LUMO energies presented in Table 1.
Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) surfaces are valuable tools for visualizing and understanding the charge distribution and reactivity of a molecule.
The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom of the quinoline ring is expected to be an electron-rich region, while the trifluoromethyl group would create an electron-deficient area.
The ALIE surface, on the other hand, indicates the energy required to remove an electron from any point in the space of the molecule. diva-portal.org Regions with lower ALIE values are more susceptible to electrophilic attack.
While DFT is widely used, other quantum chemical methods also find application in studying molecular systems. nih.gov
Ab initio methods , which are based on first principles without the use of experimental data, offer a high level of theory and can provide very accurate results. libretexts.orgresearchgate.net However, they are computationally more demanding than DFT, limiting their application to smaller molecules.
Semi-empirical methods are based on the Hartree-Fock formalism but incorporate some empirical parameters to simplify the calculations. researchgate.netwikipedia.org These methods are significantly faster than ab initio and DFT methods, making them suitable for studying very large molecules. wikipedia.org However, their accuracy is dependent on the parameterization, and they may not be as reliable for molecules that differ significantly from those used in the parameterization process. wikipedia.org
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.goveurjchem.com By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment. nih.gov
For this compound, MD simulations could be employed to study its behavior in different solvents, its interaction with biological macromolecules, or its diffusion properties. These simulations can complement the static picture provided by quantum chemical calculations by introducing the effects of temperature and time.
Modeling of Intermolecular Interactions and Adsorption Behavior
Computational modeling has been instrumental in understanding the non-covalent interactions that govern the behavior of this compound in various environments. Studies on fluorinated quinoline crystals have highlighted the importance of specific intermolecular forces in determining their crystal packing and supramolecular structures. researchgate.net These interactions, traditionally viewed as non-valent, are now understood to involve a degree of covalent character arising from the overlap of molecular wave functions. researchgate.net For fluorinated quinolines, interactions such as N…H, H…F, and F…F play a crucial role. researchgate.net The presence of the trifluoromethyl group in this compound introduces strong electrophilic regions, making C–F···π interactions and other halogen bonds significant in its molecular associations.
The adsorption behavior of quinoline and its derivatives on various surfaces has been a subject of density functional theory (DFT) studies. nih.gov These investigations reveal that the adsorption energies and preferred adsorption sites are highly dependent on the nature of the surface. For instance, on metal surfaces like platinum, palladium, and rhodium, quinoline derivatives typically adsorb preferentially at di-bridge sites. nih.gov The adsorption process is influenced by both the distortion of the molecule upon adsorption and its binding interaction with the surface. nih.gov The high electron density of the quinoline ring system, coupled with the presence of polar substituents, facilitates effective adsorption and the formation of stable complexes with surface atoms, often through coordination bonding. researchgate.net The oxygen-containing functional groups on adsorbent surfaces have been shown to be critical in determining the adsorptive performance for quinoline. rsc.org
Computational models also allow for the decomposition of adsorption energies into contributions from molecular distortion and binding interaction. The extent of molecular distortion upon adsorption can be correlated with the HOMO-LUMO energy gap of the molecule. nih.gov The analysis of molecular orbitals provides further insights, indicating that the nature of bonding and antibonding states relative to the Fermi level of the adsorbent surface dictates the strength of the interaction. nih.gov
Conformational Analysis and Stability Studies
The conformational landscape of this compound is primarily determined by the rotational freedom around the single bond connecting the ethyl group to the quinoline core. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them. The stability of different conformers is influenced by steric hindrance between the ethyl group and the adjacent parts of the quinoline ring system.
In trifluoromethyl-substituted quinolines, the bulky and electron-withdrawing nature of the CF3 group significantly influences the molecular geometry and stability. beilstein-journals.org Computational studies, often employing DFT methods, can predict the preferred conformations by calculating the relative energies of different rotamers. For instance, studies on related Schiff bases have shown that the E geometrical isomer is often more stable, and this stability can be influenced by the polarity of the solvent. beilstein-journals.org The planarity of the quinoline ring system is a key factor, with substituents potentially causing slight deviations. X-ray diffraction studies on similar compounds have confirmed the planarity of the quinoline ring and have provided detailed geometric parameters that can be compared with computational results. nih.gov
Photostability is another critical aspect of stability studies. Investigations into trifluoromethylated quinoline derivatives have demonstrated good photostability under irradiation, a property that is crucial for applications in materials science. beilstein-journals.org The trifluoromethyl group is known to enhance the stability and lipophilicity of bioactive molecules. beilstein-journals.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Development of Predictive Models based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structure. For quinoline derivatives, a wide array of molecular descriptors have been employed to develop such predictive models. These descriptors numerically represent various aspects of the molecular structure, including constitutional, topological, physicochemical, and quantum chemical properties.
The process of developing a QSAR/QSPR model for a compound like this compound would involve calculating a set of relevant molecular descriptors. These can range from simple descriptors like molecular weight and volume to more complex quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. scielo.br For example, a study on 5,8-quinolinequinone derivatives utilized descriptors such as molecular polarizability, dipole moment, frontier molecular orbital energies, and molecular volume to derive QSAR/QSPR models for their anti-proliferative and anti-inflammatory activities. scielo.br
Machine learning algorithms, including multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM), are then used to establish a mathematical relationship between these descriptors and the observed activity or property. For instance, in a study of quinoline derivatives as corrosion inhibitors, descriptors like EHOMO, ELUMO, band gap, and dipole moment were correlated with inhibition efficiency. researchgate.net
The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound and their general significance.
| Descriptor Category | Example Descriptors | Significance in QSAR/QSPR Models |
| Constitutional | Molecular Weight, Number of Rings | Relates to the overall size and bulk of the molecule. |
| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular graph. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity and potential for membrane permeability. |
| Quantum Chemical | EHOMO, ELUMO, Dipole Moment | Relates to the electronic properties, reactivity, and polarity of the molecule. |
Statistical Validation of Computational Models
The reliability and predictive power of any developed QSAR/QSPR model must be rigorously assessed through statistical validation. This process involves both internal and external validation techniques to ensure that the model is robust and not a result of chance correlation.
Internal validation is often performed using methods like leave-one-out cross-validation (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. External validation involves using an independent set of compounds (a test set) that was not used in the model development. The predictive performance on this external set is evaluated using metrics such as the squared correlation coefficient (R²), root mean square error (RMSE), and other parameters like Q²_F1, Q²_F2, and CCC. rsc.org
For QSAR models of quinoline derivatives, various statistical parameters have been reported to demonstrate their validity. For example, a 3D-QSAR study on quinoline derivatives as telomerase inhibitors reported a q² value of 0.662 and a predicted correlation coefficient (r²_pred) of 0.560. researchgate.net Another study on quinoline derivatives as c-MET inhibitors reported external validation parameters including a Q²_F1 of 0.70 and a CCC of 0.85 for the test set. rsc.org
The table below summarizes key statistical metrics used for the validation of QSAR/QSPR models.
| Validation Metric | Description | Generally Accepted Value for a Good Model |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
Prediction and Analysis of Spectroscopic Properties
Linear Optical Properties (e.g., Polarizability)
Computational methods, particularly DFT, are widely used to predict and analyze the spectroscopic and optical properties of molecules like this compound. Linear optical properties, such as polarizability, are fundamental to understanding how a molecule interacts with an electric field and are crucial for applications in optoelectronics.
The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can provide accurate predictions of molecular polarizability. researchgate.net Studies on quinoline derivatives have shown that the calculated polarizability is influenced by the nature and position of substituents on the quinoline ring. rsc.org
A key factor influencing polarizability is the HOMO-LUMO energy gap. Molecules with a large HOMO-LUMO gap are generally considered to be "hard" molecules, exhibiting low polarizability and low chemical reactivity. beilstein-journals.org Conversely, a smaller energy gap often correlates with higher polarizability. Computational analysis of quinoline derivatives has demonstrated this relationship, where modifications to the molecular structure that reduce the HOMO-LUMO gap lead to an increase in polarizability. rsc.org These computational predictions of optical properties are valuable for the rational design of new materials with specific electronic and optical characteristics. researchgate.net
Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the nonlinear optical (NLO) properties of this compound were found. Research in the field of computational chemistry often focuses on molecules with specific electron donor-acceptor architectures that are known to enhance NLO responses, and it appears that this compound has not been a direct subject of such investigations to date.
While numerous studies have been conducted on the NLO properties of various quinoline derivatives, the specific substitution pattern of an ethyl group at the 2-position and a trifluoromethyl group at the 4-position has not been explicitly investigated and documented in the available literature. Computational studies on nonlinear optical properties typically involve sophisticated quantum chemical calculations, such as Density Functional Theory (DFT), to determine molecular parameters like hyperpolarizability. The absence of such data for this compound means that a detailed analysis and the generation of data tables as requested cannot be fulfilled at this time.
Further research, specifically targeted theoretical and computational modeling of this compound, would be required to elucidate its nonlinear optical properties and to generate the detailed findings and data tables pertinent to this specific compound.
Advanced Research Applications of 2 Ethyl 4 Trifluoromethyl Quinoline in Non Biological Systems
Materials Science Applications
The unique electronic properties conferred by the trifluoromethyl group on the quinoline (B57606) ring suggest potential applications in the field of materials science, particularly in organic electronics. ontosight.aicymitquimica.com Quinoline and its derivatives are recognized for their thermal stability and electron-transporting capabilities, which are desirable traits for electronic materials. nih.gov
Quinoline derivatives are investigated as functional materials for organic electronics. The incorporation of a potent electron-withdrawing group like trifluoromethyl is a key strategy in designing n-type (electron-transporting) organic semiconductors. beilstein-journals.org The -CF3 group can lower the energy levels of the molecular orbitals (LUMO and HOMO), facilitating electron injection and transport in electronic devices. While direct research on 2-Ethyl-4-(trifluoromethyl)quinoline as a semiconductor is not extensively documented, its molecular architecture aligns with the design principles for such materials. Related nitrogen-containing heterocyclic compounds, such as quinoxalines, have demonstrated that the inclusion of trifluoromethyl groups can improve charge transport characteristics, which are essential for semiconductor performance. nih.gov The enhanced stability and electron affinity imparted by the -CF3 group could make this quinoline derivative a promising candidate for use in organic field-effect transistors (OFETs) and other semiconductor-based devices. beilstein-journals.orgontosight.ai
The properties that make a compound suitable as an organic semiconductor are also highly relevant for its use in organic photovoltaic (OPV) devices. In OPVs, efficient charge separation and transport are critical for high power-conversion efficiency. Materials with strong electron-accepting capabilities are often used as non-fullerene acceptors. The electron-deficient nature of the this compound core, enhanced by the -CF3 group, suggests its potential as an electron-transport material or as a component in donor-acceptor systems for OPV applications. The trifluoromethyl group's ability to increase electron transport and potentially decrease intermolecular stacking could be advantageous in optimizing the morphology and performance of the active layer in solar cells. beilstein-journals.org
Optical and Sensing Applications
The quinoline scaffold is inherently fluorescent and forms the core of many dyes and probes. nih.govnih.gov The strategic placement of substituents allows for the fine-tuning of its photophysical properties, leading to applications in chemical sensing and nonlinear optics.
Quinoline is a highly attractive structural motif for fluorescent probes due to its synthetic versatility and the ability of the ring's nitrogen atom to act as a monitoring site for interactions with target molecules. nih.govnih.gov Derivatives of quinoline have been successfully developed as fluorescent sensors for detecting metal ions, changes in pH, and various organic and inorganic analytes. rsc.orgacs.orgrsc.orgmdpi.com
The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where interaction with an analyte modulates the fluorescence output (emission intensity or wavelength). nih.gov The introduction of a trifluoromethyl group can significantly enhance the performance of such probes by improving photostability and increasing the quantum yield of fluorescence. beilstein-journals.org Studies on related trifluoromethylated quinoline-phenol Schiff bases have demonstrated their strong fluorescence, with quantum yields (Φf) reaching up to 0.85 in methanol. beilstein-journals.orgbeilstein-archives.org These compounds exhibit good stability under light irradiation, a crucial property for reliable sensors. beilstein-journals.org The fluorescence of 4-(Trifluoromethyl)quinoline has been noted to be sensitive to pH changes, indicating a potential application for this compound in the development of pH sensors. biosynth.com
| Compound Structure (General) | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|---|
| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | CHCl3 | 355-440 | 500-525 | 59-85 | 0.12–0.80 |
| DMSO | 355-460 | 525-540 | 65-150 | 0.20–0.75 | |
| MeOH | 355-450 | 515-530 | 65-130 | 0.13–0.85 |
Organic materials with significant third-order nonlinear optical (NLO) properties are sought after for applications in optical computing and communications. tandfonline.com A common design strategy for NLO molecules involves creating a "push-pull" system with an electron donor and an electron acceptor connected by a π-conjugated bridge. nih.gov The trifluoromethyl group is a powerful electron acceptor and its inclusion in aromatic systems is a known method for enhancing NLO activity. tandfonline.comnih.govsemanticscholar.org
While direct NLO studies on this compound are limited, research on other organic molecules containing trifluoromethylphenyl groups demonstrates the principle. For instance, a chalcone (B49325) derivative featuring a trifluoromethylphenyl group was found to exhibit strong third-order NLO absorption and refraction. tandfonline.com Theoretical studies on related trifluoromethylated pyridine (B92270) compounds also predict excellent potential as NLO materials. journaleras.com The combination of the π-conjugated quinoline system and the strong electron-withdrawing -CF3 group in this compound provides the necessary electronic asymmetry for potential second or third-order NLO activity.
| Compound | Nonlinear Absorption Coefficient (β) | Nonlinear Refractive Index (n2) | Third-Order Susceptibility (χ(3)) |
|---|---|---|---|
| (E)-1-(3,4-dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | 5.11 cm/GW | -2.48 × 10-11 esu | 1.52 × 10-9 esu |
The development of electrochemical sensors is another area where quinoline derivatives have found application. The nitrogen atom in the quinoline ring can participate in coordination with analytes or act as an electroactive site. Modified electrodes incorporating quinoline-based compounds have been used to detect various substances. The inherent redox properties and the ability to functionalize the quinoline core make it a versatile platform for sensor design. The stability and electronic characteristics of this compound could make it a suitable candidate for incorporation into novel electrochemical sensing platforms, although this remains a largely unexplored area of research for this specific compound.
Corrosion Inhibition Studies
The unique molecular architecture of quinoline derivatives, featuring electron-rich nitrogen heteroatoms and aromatic π-systems, makes them effective candidates for corrosion inhibition of metals, particularly steel in acidic environments. bohrium.com The compound this compound is a subject of interest in this field due to the combined electronic effects of its substituent groups.
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.comabechem.com This adsorption process is complex and can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). mdpi.com
Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the quinoline nitrogen can become protonated, leading to electrostatic attraction to the negatively charged metal surface (due to specifically adsorbed anions like Cl⁻).
Chemisorption: This is a stronger form of adsorption involving charge sharing or transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. mdpi.com The π-electrons of the quinoline ring system and the lone pair of electrons on the nitrogen atom are crucial for this interaction. jmaterenvironsci.comnajah.edu The presence of the electron-donating ethyl group at the 2-position increases the electron density on the quinoline ring, potentially enhancing its adsorption capability. Conversely, the strongly electron-withdrawing trifluoromethyl group at the 4-position reduces the electron density, which might influence the adsorption mechanism.
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (η%), which is commonly determined using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). jmaterenvironsci.comnajah.edu
Potentiodynamic Polarization: Studies on analogous quinoline derivatives show that they typically function as mixed-type inhibitors. bohrium.comjmaterenvironsci.comabechem.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Electrochemical Impedance Spectroscopy (EIS): EIS measurements for quinoline-inhibited systems usually show that as the inhibitor concentration increases, the charge transfer resistance (Rct) value increases, while the double-layer capacitance (Cdl) value decreases. najah.edu The increase in Rct signifies a slowing of the corrosion rate, and the decrease in Cdl is attributed to the gradual replacement of water molecules by the inhibitor molecules at the metal-solution interface, leading to a thicker protective layer.
The inhibition efficiency of quinoline derivatives is highly dependent on their concentration. abechem.com As illustrated by data from related compounds, the efficiency generally increases with higher concentrations until a maximum is reached, corresponding to the formation of a saturated protective monolayer on the metal surface.
Table 1: Representative Inhibition Efficiency of a Quinoline Derivative at Various Concentrations
| Inhibitor Concentration (mol/L) | Inhibition Efficiency (η%) |
| 1 x 10⁻⁵ | 78% |
| 5 x 10⁻⁵ | 80% |
| 1 x 10⁻⁴ | 86% |
| 5 x 10⁻³ | 90% |
Note: Data is representative and based on studies of similar quinoline derivatives, such as 5-((benzylamino)methyl)quinolin-8-ol and its analogs. najah.edu
Ligand Design in Inorganic Chemistry
The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property allows it to function as a ligand in the field of inorganic and coordination chemistry. researchgate.net The synthesis of coordination polymers and metal complexes often utilizes N-heterocyclic compounds like quinolines as building blocks. mdpi.comnih.gov
The specific substituents on the quinoline ring play a crucial role in modulating the ligand's properties. In this compound, the ethyl group at the 2-position can introduce steric effects that influence the geometry of the resulting metal complex. The trifluoromethyl group at the 4-position, being a strong electron-withdrawing group, significantly affects the electronic properties of the ligand. cymitquimica.com This can alter the stability and reactivity of the metal complexes formed.
Quinoline-based ligands have been successfully used to create complexes with a variety of transition metals, including platinum and lanthanides. nih.govacs.org These complexes are studied for their unique structural, magnetic, and photoluminescent properties. mdpi.com For instance, the functionalization of the quinoline scaffold is a key strategy for designing fluorescent sensors capable of selectively detecting specific metal ions. By tuning the electronic and steric properties through substituents, ligands can be designed to exhibit changes in fluorescence upon coordination to a target ion.
Q & A
Q. Methodology :
- Synthesize derivatives via stepwise functionalization (e.g., nitration, coupling).
- Test cytotoxicity using MTT assays across multiple cell lines (e.g., MDA-231, A549) and validate with dose-response curves .
Advanced: How are hydrogen-bonding networks analyzed in crystalline this compound?
Answer:
- Graph set analysis : Classify hydrogen bonds (e.g., ) using Etter’s formalism to identify motifs like rings, which stabilize crystal packing .
- SHELX refinement : Refine X-ray data with SHELXL to model thermal parameters and disorder, ensuring accurate bond-length/angle measurements for intermolecular interactions .
Example : The CF₃ group may participate in weak C–FH interactions, detectable via Hirshfeld surface analysis .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Cell-line specificity : Activity in MDA-231 (breast cancer) but not PC3 (prostate) may reflect differential receptor expression .
- Assay conditions : Varying serum concentrations or incubation times alter compound stability. Replicate assays under standardized protocols .
- Metabolic interference : Use LC-MS to identify metabolites in inactive cell lines, which may deactivate the compound .
Validation : Cross-reference with transcriptomic data (e.g., RNA-seq) to correlate activity with target gene expression .
Basic: What strategies optimize trifluoromethyl group introduction during synthesis?
Answer:
- Electrophilic CF₃ sources : Use Umemoto’s reagent (trifluoromethylating agent) in polar aprotic solvents (DMF, DMSO) for high yields .
- Nucleophilic routes : Employ Ruppert-Prakash reagent (TMSCF₃) with CuI catalysis, particularly for aromatic substitution at the 4-position .
- Side-reaction mitigation : Add scavengers (e.g., BHT) to suppress radical pathways competing with CF₃ incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
